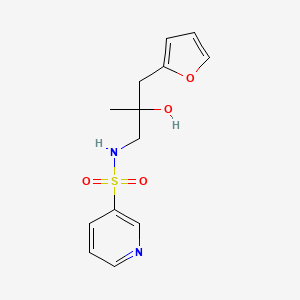

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

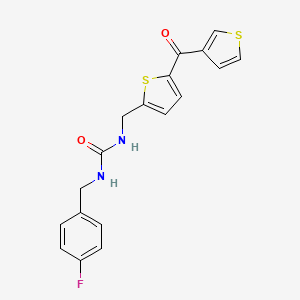

Corrosion Inhibition

One application of related sulfonamide compounds is in the field of corrosion inhibition. For instance, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) have been investigated for their potential as inhibitors for mild steel corrosion in acidic environments. These compounds exhibit mixed-type inhibitive action, with efficiency increasing with concentration. Their mechanism involves the formation of a protective film on the metal surface, adhering to the Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).

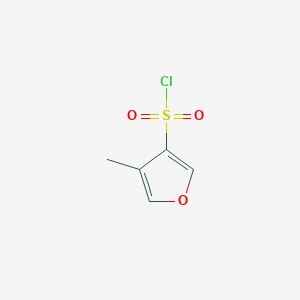

Organic Synthesis and Heterocyclic Chemistry

In organic synthesis, sulfonamide derivatives have been used to facilitate the synthesis of complex molecules and heterocycles. For example, the cyclization of 5-hydroxy-substituted pyrrolidinones using triflic anhydride in pyridine yields various substituted sulfonamidofurans. This process highlights the versatility of sulfonamide groups in synthesizing furan-containing compounds, which are significant in pharmaceutical chemistry (A. Padwa, P. Rashatasakhon, & M. Rose, 2003).

Environmental and Food Safety

The study of transformation products of pesticides in plant-based food matrices is crucial for environmental and food safety. Sulfoxaflor and flupyradifurone, pesticides that may share functional or structural similarities with sulfonamide derivatives, undergo photoinduced transformations, resulting in various transformation products. These findings are essential for understanding the environmental fate and potential health impacts of these compounds (F. Bello et al., 2022).

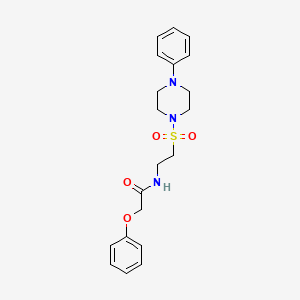

Advanced Materials

Sulfonamide derivatives have also found applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs). Novel complexes based on furo[3,2-c]pyridine with sulfonamide groups have been synthesized, exhibiting high external quantum efficiency. This research demonstrates the potential of sulfonamide-containing compounds in the creation of high-performance electronic devices (Zhimin Yan et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide is falcipain-2 , a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum . This enzyme plays a crucial role in the hemoglobin degradation process, which is essential for the survival and proliferation of the parasite .

Mode of Action

The compound interacts with falcipain-2, inhibiting its activity . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the hemoglobin degradation process

Biochemical Pathways

The inhibition of falcipain-2 affects the hemoglobin degradation pathway, a critical biochemical pathway in the malaria parasite . This disruption leads to the parasite’s inability to proliferate, thereby halting the progression of the disease .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the malaria parasite’s growth . By disrupting the parasite’s ability to degrade hemoglobin, the compound effectively halts the progression of the disease .

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-13(16,8-11-4-3-7-19-11)10-15-20(17,18)12-5-2-6-14-9-12/h2-7,9,15-16H,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHOESHGMIHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CN=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2391911.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)

![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)